

Physicochemical Characterization of Amfenac Sodium: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Amfenac sodium, the sodium salt of (2-amino-3-benzoylphenyl)acetic acid, is a non-steroidal anti-inflammatory drug (NSAID). Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. This technical guide provides a comprehensive overview of the physicochemical properties of Amfenac sodium, crucial for its development, formulation, and quality control. The information presented herein is a synthesis of data from publicly available scientific literature and chemical databases.

Chemical and Physical Properties

Amfenac sodium is typically available as a hydrate, specifically **Amfenac** sodium monohydrate.[1][2] The anhydrous form also exists.[3]



Property	Value	Source(s)
Chemical Name	sodium;2-(2-amino-3- benzoylphenyl)acetate;hydrate	[2]
Molecular Formula	C15H14NNaO4	[2]
Molecular Weight	295.26 g/mol	_
Appearance	Light yellow to yellow solid	
CAS Number	61618-27-7 (monohydrate)	
61941-56-8 (anhydrous)		_
Parent Compound (Amfenac)	CID 2136	_

Solubility

The solubility of **Amfenac** sodium is a critical parameter for its formulation, particularly for parenteral and ophthalmic dosage forms.

Solvent	Solubility	Conditions	Source(s)
Water	50 mg/mL	Ultrasonic treatment may be needed	
DMSO	150 mg/mL	Ultrasonic treatment and warming may be needed	
Ethanol	4 mg/mL	-	_
Propylene Glycol	Approx. 50% w/w (for Diclofenac Sodium)	-	-

Note: The solubility of NSAID sodium salts, like Diclofenac sodium, in propylene glycol is reported to be high. While specific quantitative data for **Amfenac** sodium in a wide range of pharmaceutically relevant solvents is not readily available in the literature, its solubility is expected to be influenced by the pH of the medium due to the presence of the carboxylic acid



group in the parent molecule, **Amfenac**. The sodium salt form generally enhances aqueous solubility compared to the free acid.

pKa

The acid dissociation constant (pKa) is a key determinant of a drug's absorption, distribution, and excretion characteristics. For **Amfenac**, the parent compound of **Amfenac** sodium, the pKa is predicted to be acidic.

Property	Predicted Value	Method	Source(s)
pKa (Strongest Acidic)	3.95	Chemaxon	
pKa (Strongest Basic)	1.77	Chemaxon	

An experimental determination of the pKa value for **Amfenac** is not readily available in the reviewed literature.

Thermal Properties and Polymorphism

Melting Point: An experimental melting point for **Amfenac** sodium is not consistently reported in publicly available literature. For comparison, the related NSAID, Mefenamic acid, has a melting point of 230-231 °C, and its sodium salt has a melting point of 258.2 °C. The thermal behavior of NSAID sodium salts can be complex, as seen with Diclofenac sodium, which can decompose before melting depending on the analytical conditions.

Polymorphism: The ability of a compound to exist in more than one crystalline form is known as polymorphism. Different polymorphs can exhibit distinct physicochemical properties, including solubility and stability. While there is no specific study on the polymorphism of **Amfenac** sodium in the reviewed literature, the related compound Bromfenac sodium is known to exist in at least three polymorphic forms. This suggests that **Amfenac** sodium may also exhibit polymorphism, which would require investigation using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).

Spectroscopic Characterization



Spectroscopic techniques are essential for the structural elucidation and identification of **Amfenac** sodium.

UV-Visible Spectroscopy: **Amfenac**, being an aromatic compound, is expected to exhibit strong absorbance in the UV region. For the related compound Bromfenac sodium, a λ max of 268 nm has been reported in a mobile phase of Methanol and Ammonium Dihydrogen Ortho phosphate buffer. For Diclofenac, the maximum absorption wavelength is reported to be between 276 and 292 nm, depending on the solvent.

Infrared (IR) Spectroscopy: The IR spectrum of **Amfenac** sodium would be expected to show characteristic absorption bands for its functional groups.

Functional Group	Expected Wavenumber (cm ⁻¹)
N-H stretching (primary amine)	3300-3500 (two bands)
C=O stretching (ketone)	1650-1680
C=O stretching (carboxylate anion)	1550-1610 (asymmetric), 1400-1450 (symmetric)
C-N stretching	1250-1350
Aromatic C-H stretching	~3000-3100
Aromatic C=C bending	1450-1600

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra would provide detailed information about the structure of **Amfenac**. Based on the structure of 2-(2-amino-3-benzoylphenyl)acetic acid, the following characteristic chemical shifts can be predicted.

¹H-NMR (Predicted):

- Aromatic protons: 6.5 8.0 ppm
- -CH₂- (acetic acid side chain): ~3.5 ppm



 -NH₂ protons: A broad singlet, chemical shift can vary depending on solvent and concentration.

¹³C-NMR (Predicted):

C=O (ketone): 190-200 ppm

C=O (carboxylate): 170-180 ppm

Aromatic carbons: 110-150 ppm

• -CH₂-: ~40 ppm

Stability and Degradation

Forced degradation studies are crucial to understand the stability of a drug substance and to develop stability-indicating analytical methods. A patent for a stable pharmaceutical formulation of **Amfenac** sodium mentions that a major decomposition product is 7-benzoyl-2-oxindole, identified by thin-layer chromatography. The prodrug of **Amfenac**, Nepafenac, is known to hydrolyze to form **Amfenac**.

Experimental Protocols Solubility Determination (Shake-Flask Method)

- Preparation of Saturated Solution: An excess amount of Amfenac sodium is added to a known volume of the desired solvent (e.g., water, ethanol, propylene glycol) in a sealed container.
- Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is filtered through a suitable membrane filter (e.g., 0.45 μ m) or centrifuged to separate the undissolved solid.
- Quantification: The concentration of **Amfenac** sodium in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.



pKa Determination (Potentiometric Titration)

- Sample Preparation: A precisely weighed amount of **Amfenac** is dissolved in a suitable solvent mixture (e.g., water-methanol) to ensure complete dissolution.
- Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
- pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.
- Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Thermal Analysis (Differential Scanning Calorimetry - DSC)

- Sample Preparation: A small, accurately weighed amount of Amfenac sodium (typically 2-5 mg) is placed in an aluminum DSC pan and hermetically sealed.
- Instrument Setup: An empty sealed pan is used as a reference. The DSC instrument is purged with an inert gas (e.g., nitrogen).
- Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.
- Data Acquisition: The heat flow to the sample is measured as a function of temperature.
 Endothermic (melting, desolvation) and exothermic (crystallization, decomposition) events are recorded.

Crystallinity and Polymorphism (X-ray Powder Diffraction - XRPD)

 Sample Preparation: A finely powdered sample of Amfenac sodium is packed into a sample holder.



- Instrument Setup: The XRPD instrument is configured with a specific X-ray source (e.g., Cu Kα radiation).
- Data Collection: The sample is scanned over a range of 2θ angles, and the intensity of the diffracted X-rays is recorded.
- Data Analysis: The resulting diffractogram (intensity vs. 20) provides a unique fingerprint of the crystalline form. The presence of different polymorphs would be indicated by different peak positions and intensities.

Stability-Indicating HPLC Method (Forced Degradation Study)

- Stress Conditions: Solutions of Amfenac sodium are subjected to various stress conditions as per ICH guidelines:
 - Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).
 - Alkaline Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.
 - Oxidative Degradation: 3% H₂O₂ at room temperature.
 - Thermal Degradation: Heating the solid drug or a solution at a high temperature (e.g., 80 °C).
 - Photodegradation: Exposing the solid drug or a solution to UV and visible light.
- Sample Analysis: The stressed samples are then analyzed by a suitable HPLC method. An example method for **Amfenac** sodium in plasma involves a reversed-phase C18 column with a gradient elution of acetonitrile and phosphate buffer (pH 7.0), with UV detection at 245 nm.
- Method Validation: The HPLC method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it can separate the parent drug from its degradation products.

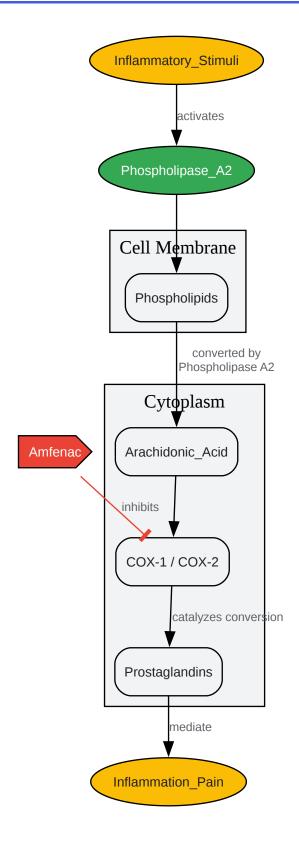
Visualizations



Signaling Pathway

Amfenac, the active metabolite of **Amfenac** sodium, acts as a non-steroidal anti-inflammatory drug by inhibiting the cyclooxygenase (COX) enzymes. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.



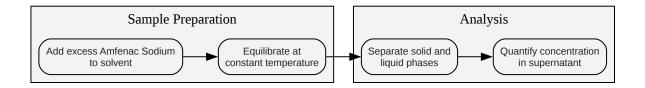


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Caption: Mechanism of action of Amfenac via inhibition of the COX pathway.

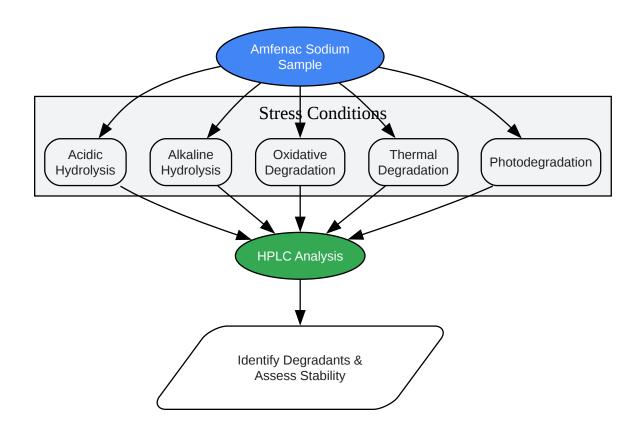


Experimental Workflows



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Caption: Workflow for determining the solubility of Amfenac Sodium.



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Caption: Workflow for a forced degradation study of **Amfenac** Sodium.

Conclusion



This technical guide provides a summary of the key physicochemical properties of **Amfenac** sodium based on available data. While fundamental characteristics such as chemical structure and solubility in select solvents are established, there is a notable lack of publicly available experimental data for properties like melting point, pKa, and polymorphism. Further experimental investigation into these areas is warranted to provide a more complete physicochemical profile of this active pharmaceutical ingredient, which will ultimately support the development of robust and effective drug products. The provided experimental protocols offer a starting point for such characterization studies.

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References

- 1. US8299295B2 Polymorphs of bromfenac sodium and methods for preparing bromfenac sodium polymorphs Google Patents [patents.google.com]
- 2. Sodium 2-(2-amino-3-benzoylphenyl)acetate | C15H12NNaO3 | CID 23665728 -PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ejournal.upi.edu [ejournal.upi.edu]
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